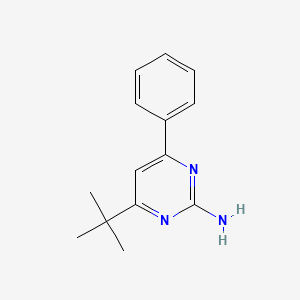

4-叔丁基-6-苯基-2-嘧啶胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with basic building blocks like 4-nitro-acetophenone and 4-tert-butyl benzaldehyde, followed by reactions such as the Chichibabin reaction and subsequent reduction steps . For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford Schiff base compounds .

Molecular Structure Analysis

The molecular structures of related compounds are characterized using techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. For example, the crystal structure of a related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, shows extensive π-π interactions and hydrogen bonding, which are crucial for the stability of the crystal . Similarly, the molecular structure of another compound is stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

The related compounds discussed in the papers are involved in various chemical reactions, including the formation of ladder polymer complexes and Schiff base reactions. For instance, a 1-D ladder polymer complex is formed with Co(hfac)2, which exhibits antiferromagnetic metal-radical exchange . Schiff base compounds are synthesized through the reaction of an amine with an aldehyde, which is a common method for creating compounds with potential applications in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. The introduction of tert-butyl groups can lead to increased solubility in polar solvents and improved thermal stability, as seen in the synthesis of poly(pyridine-imide)s . The presence of tert-butyl and phenyl groups can also affect the material's fluorescent properties, which is significant for applications in optoelectronics .

科学研究应用

聚合物的合成和表征

聚(吡啶酰亚胺)的开发:使用改进的奇奇巴宾反应合成的这些化合物以优异的热稳定性和在极性溶剂中的良好溶解性而著称。由于存在三苯基吡啶单元,它们还表现出荧光特性 (Lu et al., 2014).

浅色和有机可溶性氟化聚酰亚胺的制备:已经开发出带有叔丁基的氟化二胺单体,显示出改进的溶解性、较低的颜色强度和理想的电子特性 (Yang et al., 2006).

具有低介电常数的新型聚酰亚胺:源自 1,4-双(4-氨基苯氧基)-2,6-二叔丁基苯的聚酰亚胺表现出低介电常数、高热稳定性和优异的溶解性 (Chern & Tsai, 2008).

电磁和光学应用

电致变色聚酰亚胺:已经开发出基于双(三芳胺)的聚酰亚胺,具有双极性和多电致变色特性,可用于电致变色器件中 (Wang & Hsiao, 2014).

聚酰亚胺配合物的磁性:已经研究了某些聚酰亚胺配合物(如 Co3(RL)2(hfac)6)的磁性行为,显示出反铁磁性和铁磁性的混合特性 (Field et al., 2006).

化学合成和结构分析

结构多样化化合物的合成:已经探索了使用叔丁基-6-苯基-2-嘧啶胺合成各种化合物的合成,从而产生了在化学和材料科学中具有潜在应用的结构独特的分子 (Wehmschulte et al., 2001).

晶体结构分析:已经检查了使用叔丁基-6-苯基-2-嘧啶胺合成的化合物的晶体结构和相互作用,提供了对分子堆积和氢键的见解 (Balu & Gopalan, 2013).

属性

IUPAC Name |

4-tert-butyl-6-phenylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-14(2,3)12-9-11(16-13(15)17-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUMWHKCNMJMLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=C1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407631 |

Source

|

| Record name | 4-tert-butyl-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-6-phenyl-2-pyrimidinamine | |

CAS RN |

313505-80-5 |

Source

|

| Record name | 4-tert-butyl-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)

![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)